![molecular formula C15H11N5O2 B2436839 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239776-62-5](/img/structure/B2436839.png)
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound with the molecular formula C15H11N5O2 and a molecular weight of 293.28 . It is also known by the synonym “8-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one” and has the InChI code "1S/C15H11N5O2/c1-9-4-2-5-10(8-9)12-16-14(22-19-12)11-6-3-7-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21)" .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core, which is substituted at the 8-position with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group . This structure includes several heterocyclic rings, which may contribute to its potential biological activities.Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.28 and an InChI code of "1S/C15H11N5O2/c1-9-4-2-5-10(8-9)12-16-14(22-19-12)11-6-3-7-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21)" .Scientific Research Applications
Synthesis and Characterization
The compound 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a part of a larger group of fused heterocyclic 1,2,4-triazoles, which are known for their interesting biological properties. In one study, a diverse set of acetamides was synthesized, including analogs bearing a 1,2,4-oxadiazole cycle in positions 6, 7, and 8. The synthesis involved several steps starting from commercially available 2-chloropyridine-carboxylic acids with amidoximes to form corresponding 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines, followed by hydrazinolysis and ester formation with the pyridine ring closure. This led to the production of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. The structures were confirmed by 1H NMR spectroscopy, and their pharmacological activity was also studied (Karpina et al., 2019).
Antimicrobial Activities
Compounds similar to 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have demonstrated promising antimicrobial activities. For instance, a study synthesized novel 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives and tested their antibacterial and antifungal activities against a variety of microorganisms. The results revealed that all synthesized compounds have significant biological activity against the tested microorganisms, with certain compounds exhibiting good antimicrobial activity (Suresh et al., 2016).
Biological Applications
The structural intricacy and biological relevance of compounds within the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one class, including variants like the 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl] derivative, have led to studies exploring their potential biological applications. For example, novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were synthesized and assessed for their antifungal and insecticidal activities. Some of the derivatives displayed good activities, indicating the potential of these compounds in developing new agrochemicals (Xu et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as tucatinib impurity 6, have been found to inhibit neurokinin receptors . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological processes.
Mode of Action
Compounds with similar structures have been found to inhibit specific receptors, thereby preventing the transmission of certain signals in the nervous system . This inhibition can lead to changes in physiological processes regulated by these signals.
Biochemical Pathways
Based on the inhibition of neurokinin receptors, it can be inferred that the compound may affect pathways related to signal transmission in the nervous system .
Result of Action
The inhibition of specific receptors can lead to changes in the physiological processes regulated by these receptors .
properties
IUPAC Name |
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c1-9-4-6-10(7-5-9)12-16-14(22-19-12)11-3-2-8-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGNJRLTGOBPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.